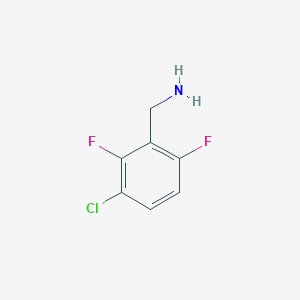

3-Chloro-2,6-difluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKBGPPYRLLFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378545 | |

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-46-3 | |

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2,6-difluorobenzylamine CAS number

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzylamine: A Key Intermediate for Pharmaceutical Innovation

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes with mechanistic rationale, its strategic importance in pharmaceutical design, and essential protocols for its analysis and safe handling.

Core Compound Identification

This compound is a substituted benzylamine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1] Its unique substitution pattern, featuring two fluorine atoms ortho to the aminomethyl group and a chlorine atom meta to it, offers a specific steric and electronic profile that is highly sought after in medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 261762-46-3 | [1][2] |

| Molecular Formula | C₇H₆ClF₂N | [1][2] |

| Molecular Weight | 177.58 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N | [2] |

| SMILES String | NCc1c(F)ccc(Cl)c1F | [2] |

The Strategic Role in Drug Discovery

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and can resist enzymatic degradation, often prolonging a drug's in-vivo half-life.[3]

-

Increased Lipophilicity : The strategic placement of halogens can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[3]

-

Modulated Target Binding : The electronegativity of fluorine and chlorine atoms can alter the electronic distribution of the entire molecule. This allows for fine-tuning of interactions with biological targets, such as enzymes or receptors, potentially leading to increased potency and selectivity.[3]

The specific arrangement of substituents on this compound makes it a precursor for APIs where precise control over these properties is paramount.

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a highly efficient and common strategy for preparing benzylamines is the reduction of the corresponding benzonitrile. This approach is favored due to the widespread availability of substituted benzonitriles and the high yields typically achieved.

Proposed Synthetic Workflow: Reduction of 3-Chloro-2,6-difluorobenzonitrile

The most logical precursor for the target molecule is 3-Chloro-2,6-difluorobenzonitrile. The synthesis can be achieved via catalytic hydrogenation.

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This is a generalized protocol based on established chemical principles for analogous transformations and should be adapted and optimized by a qualified chemist.[5]

-

Vessel Preparation : To a high-pressure hydrogenation vessel, add 3-Chloro-2,6-difluorobenzonitrile (1 equivalent).

-

Catalyst Addition : Add a catalytic amount of 5% Palladium on Carbon (Pd/C), typically 1-5 mol%. The catalyst should be handled carefully in an inert atmosphere if dry.

-

Solvent Introduction : Add a suitable solvent such as ethanol, often with an acidic component like concentrated HCl to ensure the final product is protonated as the hydrochloride salt, which aids in purification and stability.[5]

-

Hydrogenation : Seal the vessel and purge it several times with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 psi).

-

Reaction : Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : The filtrate, containing the product (likely as the hydrochloride salt), can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound hydrochloride.[5]

Causality and Rationale

-

Choice of Precursor : 3-Chloro-2,6-difluorobenzonitrile is a readily available starting material.[6] The nitrile group is an excellent precursor for a primary amine via reduction.

-

Catalyst Selection : Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitriles to amines due to its high activity and selectivity.

-

Solvent and Acid : Ethanol is a common solvent for hydrogenation. The addition of HCl serves a dual purpose: it can prevent catalyst poisoning and directly forms the hydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Analytical Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques must be employed. Each method provides a unique piece of structural or purity information, creating a self-validating system.

| Analytical Technique | Purpose | Expected Outcome/Information |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation & Confirmation | ¹H NMR will show characteristic peaks for the aromatic and benzylic protons. ¹³C, ¹⁹F, and DEPT NMR will confirm the carbon skeleton and the presence of fluorine atoms. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the molecule, confirming the molecular weight (177.58) and showing a characteristic isotopic pattern due to the chlorine atom. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the sample by separating it from any impurities or unreacted starting materials. A high-purity sample will show a single major peak. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Confirms the presence of key functional groups, such as N-H stretches for the amine and C-F/C-Cl stretches. |

Typical Analytical Workflow

Caption: A standard quality control workflow for the characterization of a chemical intermediate.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. Although toxicological properties for this specific compound are not thoroughly investigated, related structures show potential hazards.[7]

Hazard Profile (GHS Classification based on analogous compounds)

-

Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation : Causes skin and eye irritation. May cause respiratory irritation.[7]

Protocol for Safe Handling

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures : Avoid generating dust.[9] Avoid contact with skin, eyes, and clothing.[7] Keep away from incompatible materials and sources of ignition.

-

Spill Response : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area.

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

It is classified as a combustible solid (Storage Class Code 11).[2]

Conclusion

This compound stands out as a highly valuable intermediate for the pharmaceutical and chemical industries. Its carefully arranged halogen substituents provide a powerful tool for medicinal chemists to optimize the properties of next-generation therapeutics. Understanding its synthesis, analytical characterization, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

Gujarat Fluorochemicals Limited. MATERIAL SAFETY DATA SHEET. [Link][9]

-

Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. [Link][12]

-

Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. [13]

-

PrepChem.com. Synthesis of 2,6-Difluorobenzylamine hydrochloride. [Link][5]

-

Google Patents. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. [14]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link][4]

-

ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link][15]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. gfl.co.in [gfl.co.in]

- 10. fishersci.com [fishersci.com]

- 11. CID 159732874 | C12H6Cl2F4 | CID 159732874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 14. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

3-Chloro-2,6-difluorobenzylamine molecular weight

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and composition. A proposed, chemically sound synthesis protocol and a corresponding analytical validation workflow are presented, underscoring the principles of scientific integrity and experimental causality. Furthermore, this guide explores the strategic importance of this molecule as a building block in drug discovery, contextualized by the known impact of chloro and fluoro substituents on the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Strategic Role of Halogenated Benzylamines

In modern medicinal chemistry, the judicious incorporation of halogen atoms into organic scaffolds is a cornerstone of lead optimization. Halogens, particularly fluorine and chlorine, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability[1][2]. The benzylamine moiety itself is a prevalent structural motif in numerous biologically active compounds. The combination of these features in a single building block, such as this compound, presents a powerful tool for drug discovery professionals.

The specific substitution pattern of this compound—with fluorine atoms ortho to the aminomethyl group and a chlorine atom meta—creates a unique electronic and steric environment. This arrangement can be exploited to fine-tune interactions with biological targets and to block sites of metabolic degradation, potentially enhancing the therapeutic index of a drug candidate[1][3]. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for its successful application. The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter, derived directly from its atomic composition, and is essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Core Data Summary

All quantitative data for this compound has been consolidated into Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂N | [4][5] |

| Molecular Weight | 177.58 g/mol | [4][5] |

| CAS Number | 261762-46-3 | [4][5] |

| Appearance | Solid | [4][5] |

| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N | [4][5] |

| SMILES String | NCc1c(F)ccc(Cl)c1F | [4][5] |

| PubChem Substance ID | 329786371 | [5] |

Molecular Weight Calculation

The molecular weight of 177.58 g/mol is the summation of the atomic weights of its constituent atoms:

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 6 × 1.008 u = 6.048 u

-

Chlorine (Cl): 1 × 35.453 u = 35.453 u

-

Fluorine (F): 2 × 18.998 u = 37.996 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Total: 177.581 u

This calculated value is fundamental for all quantitative aspects of handling this compound.

Synthesis and Purification Protocol

While multiple synthetic routes to substituted benzylamines exist, a highly reliable and common method is the reductive amination of the corresponding benzaldehyde. This approach is favored for its operational simplicity and generally high yields. The precursor, 3-chloro-2,6-difluorobenzaldehyde, can be synthesized from 1-chloro-2,4-difluorobenzene through established formylation methods.

Proposed Synthetic Workflow: Reductive Amination

The following protocol describes a self-validating system where the reaction's success is confirmed by subsequent analytical characterization.

Causality: Reductive amination is chosen because it's a robust, one-pot reaction. The aldehyde first reacts with ammonia to form an imine intermediate, which is then immediately reduced in situ by a reducing agent like sodium borohydride to the target primary amine. This prevents the isolation of the potentially unstable imine.

Sources

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzylamine, a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. We will delve into its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and prospective applications, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound, with the empirical formula C₇H₆ClF₂N, is a solid at room temperature. Its structure is characterized by a benzylamine core substituted with a chlorine atom at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 261762-46-3 | |

| Molecular Weight | 177.58 g/mol | |

| Physical Form | Solid | |

| SMILES String | NCc1c(F)ccc(Cl)c1F | |

| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N |

The strategic placement of the halogen atoms significantly influences the molecule's electronic properties and reactivity. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which can impact the basicity of the amine group and the reactivity of the aromatic ring.[1][2] The chlorine atom at the meta-position further contributes to the electron-deficient nature of the aromatic system.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Synthesis Methodologies

Proposed Synthetic Pathway: Reduction of 3-Chloro-2,6-difluorobenzonitrile

The most probable precursor for the synthesis is 3-Chloro-2,6-difluorobenzonitrile (CAS 86225-73-2).[4] The conversion to the benzylamine can be achieved through catalytic hydrogenation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the reduction of similar fluorinated benzonitriles.[3]

Materials:

-

3-Chloro-2,6-difluorobenzonitrile

-

Raney Nickel (or 5% Palladium on Carbon)

-

Anhydrous Ethanol (or Hexane)

-

Hydrogen Gas

-

High-pressure autoclave

Procedure:

-

Reactor Preparation: A high-pressure autoclave is charged with 3-Chloro-2,6-difluorobenzonitrile and a suitable solvent such as anhydrous ethanol or hexane.

-

Catalyst Addition: A catalytic amount of Raney Nickel or Palladium on Carbon is carefully added to the mixture. The amount of catalyst will need to be optimized, but a starting point of 5-10% by weight relative to the benzonitrile is reasonable.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 100-150°C and 30-50 atm H₂).

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up and Purification:

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Causality of Experimental Choices:

-

Catalyst: Raney Nickel and Palladium on Carbon are highly effective for the reduction of nitriles to primary amines. The choice between them may depend on cost, availability, and desired reaction conditions.

-

Solvent: Anhydrous ethanol or hexane are common choices for catalytic hydrogenations due to their inertness under the reaction conditions and their ability to dissolve the starting material.

-

Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate and high conversion. Optimization is necessary to maximize yield and minimize side reactions.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristics based on its structure and data from analogous compounds.

-

¹H NMR:

-

A singlet or broad singlet corresponding to the -NH₂ protons.

-

A singlet for the benzylic -CH₂- protons.

-

A complex multiplet in the aromatic region due to the protons on the substituted benzene ring, with coupling to the fluorine atoms.

-

-

¹³C NMR:

-

A signal for the benzylic carbon.

-

Multiple signals in the aromatic region, with characteristic C-F couplings. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 177.58 g/mol .

-

A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

-

Fragmentation patterns typical of benzylamines, such as the loss of the amino group or cleavage of the benzylic C-C bond.

-

-

IR Spectroscopy:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methylene group around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

-

Strong C-F stretching bands, typically in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching vibration, typically in the 600-800 cm⁻¹ region.

-

Applications in Drug Discovery and Agrochemicals

The presence of fluorine in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] this compound is a valuable building block for introducing this uniquely substituted phenyl moiety into larger, more complex molecules.

Potential as a Key Intermediate in Agrochemical Synthesis

The structural motifs present in this compound are found in some modern agrochemicals. For instance, the insecticide Pyrifluran is synthesized from a structurally related aniline and 2,6-difluorobenzoyl isocyanate.[6] This suggests that this compound could be a key intermediate in the synthesis of novel pesticides.

Caption: Hypothetical workflow for the application of this compound.

Role in Medicinal Chemistry

The 2,4-difluorobenzylamine moiety is a key component of the HIV integrase inhibitor, Dolutegravir.[7] This highlights the importance of substituted benzylamines in the development of modern therapeutics. This compound offers a unique substitution pattern that could be explored for the development of new drug candidates with improved pharmacological profiles.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[8][9]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11][12]

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. It is expected to be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed or absorbed through the skin.[8]

Conclusion

This compound is a promising chemical intermediate with significant potential for application in both the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a valuable tool for medicinal and synthetic chemists to modulate the properties of bioactive molecules. While further research is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the potential of this versatile building block.

References

- Sharma, V., et al. (2007). Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide. Indian Journal of Chemistry - Section A, 46(12), 1958-1964.

- Asahi Glass Company, Limited. (2002). Process for the preparation of fluorobenzyl derivatives. U.S.

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid".

- Zhejiang University. (2010). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?[Link]

-

ResearchGate. (2010). Calculated and experimental 13C NMR chemical shifts. [Link]

-

The Royal Society of Chemistry. (2014). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?[Link]

-

Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?[Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzylamine. [Link]

- Zhejiang Star Technology Co., Ltd. (2021). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]

-

ACS Publications. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. [Link]

- Bayer Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. U.S.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?[Link]

-

MDPI. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. [Link]

- Jiangsu Yangnong Chemical Co., Ltd. (2013). Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped...[Link]

-

The Royal Society of Chemistry. (2012). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Google Patents. (2016). A process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof.

-

PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. [Link]

-

PubChemLite. (n.d.). 3-chloro-2,6-difluorobenzonitrile (C7H2ClF2N). [Link]

-

SpectraBase. (n.d.). 3-chloro-N-(p-fluorobenzylidene)-o-toluidine. [Link]

- Nanjing Jieyun Pharmaceutical Technology Co., Ltd. (2017). The synthetic method of 2,4 difluoro benzene methanamines.

-

University of Glasgow. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

NIH National Center for Biotechnology Information. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

University of St Andrews. (n.d.). Storage and Segregation of Hazardous Chemicals. [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 7. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. fishersci.com [fishersci.com]

- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. nottingham.ac.uk [nottingham.ac.uk]

Introduction: Contextualizing a Niche Building Block

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzylamine

This compound is a halogenated aromatic amine, a class of compounds that serves as a cornerstone for synthetic chemistry, particularly in the realms of drug discovery and materials science. The specific arrangement of chloro and fluoro substituents on the benzylamine scaffold imparts a unique electronic and steric profile. Fluorine, in particular, is a celebrated element in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2] This guide provides a comprehensive overview of the known physical properties of this compound, establishes protocols for their empirical verification, and discusses the scientific rationale behind these methodologies. It is intended for researchers and professionals who require a deep, practical understanding of this compound for its application in complex synthetic pathways.

Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. While extensive experimental data for this specific molecule is not widely published, we can consolidate the available information from commercial suppliers and chemical databases. It is noteworthy that for this compound, Sigma-Aldrich explicitly states that they do not collect analytical data and the buyer assumes responsibility for confirming the product's identity and purity.[3] This underscores the importance of the verification protocols detailed later in this guide.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 261762-46-3 | [3][4][5] |

| Molecular Formula | C₇H₆ClF₂N | [3][4][5] |

| Molecular Weight | 177.58 g/mol | [3][5][6] |

| Physical Form | Solid | [3][5] |

| SMILES String | NCc1c(F)ccc(Cl)c1F | [3][5] |

| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N | [3][5] |

Note: Data on melting point, boiling point, and specific solubility are not consistently available for this exact isomer. Data for related isomers, such as 2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2), indicate a liquid state, highlighting that minor positional changes in substituents can significantly alter physical properties.[6]

Experimental Determination of Core Physical Properties

Given the sparse publicly available data, empirical determination of the physical properties is a critical first step for any researcher utilizing this compound. The following protocols are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.

Causality Behind Experimental Choices: The capillary method is chosen for its small sample requirement and precision. A slow heating rate near the anticipated melting point is crucial because it allows the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

Step-by-Step Protocol:

-

Sample Preparation: Finely crush a small amount of the solid this compound into a powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

-

Rapid Heating (Initial Phase): Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can establish a rough estimate).

-

Controlled Heating (Measurement Phase): Decrease the heating rate to 1-2°C per minute. This slow rate is essential for accurate determination.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: It is good practice to calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzoic acid) before the experiment.

Workflow for Melting Point Determination

A standard laboratory workflow for determining the melting point of a solid compound using the capillary method.

Solubility Assessment: A Qualitative and Quantitative Approach

Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a predictive framework: polar molecules dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. This compound, with its aromatic ring, halogen atoms, and a primary amine group, possesses both nonpolar and polar characteristics.

Step-by-Step Protocol (Qualitative):

-

Solvent Selection: Prepare a panel of representative solvents, such as water (highly polar), methanol (polar protic), acetone (polar aprotic), dichloromethane (DCM, moderately polar), and hexanes (nonpolar).

-

Sample Preparation: Add approximately 10 mg of the compound to five separate small test tubes.

-

Solvent Addition: Add 1 mL of a different solvent to each test tube.

-

Observation: Agitate each tube (e.g., using a vortex mixer) for 30 seconds. Observe and record whether the solid dissolves completely.

-

Classification: Classify solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Workflow for Qualitative Solubility Testing

A systematic process for evaluating the qualitative solubility of a compound across a spectrum of solvents.

Spectroscopic Profile for Structural Verification

While not physical properties in the classical sense, spectroscopic data are the fingerprints of a molecule. For a compound with limited published data, confirming the structure via NMR and Mass Spectrometry is non-negotiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂) protons and the aromatic protons. The -CH₂- signal will likely appear as a singlet or a broad singlet around 3.8-4.2 ppm. The two aromatic protons will appear as a complex multiplet, split by each other and by the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.[7][8]

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive proof of their positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 177.58.

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two main peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This pattern is a definitive indicator of the presence of a single chlorine atom.

Safety, Handling, and Storage

Based on supplier safety information, this compound is classified as a combustible solid.[3][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage class code is 11 for combustible solids.[3][5]

Conclusion

This compound is a valuable synthetic intermediate whose full potential is unlocked through a thorough understanding of its physical properties. This guide has consolidated the known identifiers and, more critically, provided a framework of robust, validated protocols for the empirical determination of its melting point and solubility. The emphasis on spectroscopic verification serves as a reminder of the foundational importance of structural confirmation in all chemical research. By applying these methodologies, researchers and drug development professionals can proceed with confidence in the identity and purity of their starting material, ensuring the integrity and success of their subsequent scientific endeavors.

References

-

ChemBK. 3-Chloro-2-fluorobenzylamine. [Link]

-

Gujarat Fluorochemicals Limited. Product Safety Summary: 2, 4-Difluorobenzylamine. [Link]

-

PubChem. CID 159732874 | C12H6Cl2F4. [Link]

-

CHEMICAL POINT. This compound. [Link]

-

Chem-Impex. 2,6-Difluorobenzylamine. [Link]

-

PubChemLite. amine hydrochloride. [Link]

-

PubChem. (3-Chloro-2-fluorophenyl)methanamine. [Link]

-

Thieme Chemistry. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

ACS Publications. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. [Link]

-

PubChemLite. 2-chloro-3,6-difluorobenzylamine (C7H6ClF2N). [Link]

-

SpectraBase. 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR]. [Link]

-

SpectraBase. 2,6-Difluorobenzylamine - Optional[13C NMR]. [Link]

-

Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

3-Chloro-2,6-difluorobenzylamine safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzylamine

Hazard Identification and Risk Assessment

Based on analysis of its functional groups (a primary amine and a halogenated aromatic ring) and data from close structural analogs, this compound should be handled as a hazardous substance with the potential to cause severe tissue damage.[1][2][3]

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 1B/1C. Expected to cause severe skin burns.[1][2][3]

-

Serious Eye Damage/Irritation: Category 1. Expected to cause serious, potentially irreversible eye damage.[1][2][3]

-

Respiratory Irritation: Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3. May cause respiratory irritation.[4]

Primary Routes of Exposure:

-

Dermal contact

-

Eye contact

-

Inhalation of dust or powder

Summary of Potential Health Effects: Inhalation may lead to irritation of the mucous membranes and upper respiratory tract, with symptoms including coughing and shortness of breath.[4] Skin contact is likely to cause severe burns.[1][2] Eye contact is the most critical risk, with the potential for severe damage and blindness. Ingestion may be harmful and cause burns to the gastrointestinal tract. The full toxicological profile has not been investigated.[3]

Core Physicochemical Properties

Understanding the physical state and properties is foundational to implementing appropriate safety controls.

| Property | Value | Source |

| CAS Number | 261762-46-3 | [5] |

| Molecular Formula | C₇H₆ClF₂N | [5] |

| Molecular Weight | 177.58 g/mol | [5] |

| Physical Form | Solid | [5] |

| Flash Point | Not Applicable | [5] |

| Storage Class Code | 11 - Combustible Solids | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is mandatory. Engineering controls serve as the primary barrier, with PPE as the essential final layer of defense for the operator.

Engineering Controls:

-

Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[2]

-

Ventilation: The laboratory must be equipped with good general ventilation to ensure any fugitive emissions are diluted and exhausted safely.[1]

-

Safety Stations: Emergency eye wash fountains and safety showers must be located in the immediate vicinity of the handling area.[4] Their functionality must be checked weekly.

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect against the specific, severe hazards posed by this compound.

-

Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1]

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[1] Given the severe eye damage potential, a full face shield (minimum 8-inch) must be worn over the goggles at all times.[1][2]

-

Skin and Body Protection: A chemical-resistant lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[6]

-

Respiratory Protection: If for any reason work must be performed outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with a filter for organic gases and vapors is required.[2]

Caption: Diagram 1: PPE Selection Workflow for Corrosive Solids.

Safe Handling and Storage Protocols

Handling:

-

Avoid the formation of dust and aerosols.[1]

-

Do not breathe dust, mist, or vapors.[7]

-

Ensure all transfers are performed in a way that minimizes the potential for spills.

-

Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

The storage area should be designated for corrosive materials.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[2]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures: The immediacy and thoroughness of the response are paramount.

-

Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15-20 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][2][4]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[4] Seek immediate medical attention.[1][4]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4]

-

Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][4]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[4] Do not attempt to clean up without the appropriate PPE, including respiratory protection.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the material from entering drains or public waters.[1]

-

Containment and Cleaning: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For larger spills, dike the area to prevent spreading.[4]

Caption: Diagram 2: Workflow for Responding to a Solid Chemical Spill.

Stability and Reactivity

-

Reactivity: No specific data is available, but like other amines, it may react with strong oxidizing agents.

-

Chemical Stability: The material is expected to be stable under normal storage conditions.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2]

Toxicological Information

-

Acute Toxicity: The toxicological properties of this compound have not been fully investigated.[2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled based on data from analogous compounds.[8]

-

Corrosion/Irritation: Causes severe skin burns and serious eye damage.[1][2][3]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available. These endpoints have not been evaluated.

References

- Safety Data Sheet for 3-Chloro-2,6-difluorobenzoyl chloride. (Source: Gelest)

- Product Page for this compound. (Source: Sigma-Aldrich)

- Material Safety Data Sheet for 2,4-Difluorobenzylamine.

- Product Page for this compound, AldrichCPR. (Source: Sigma-Aldrich)

- Safety Data Sheet for 2,4-Difluorobenzylamine. (Source: Fisher Scientific)

- Safety Data Sheet for 3,4-Difluorobenzylamine. (Source: Fisher Scientific)

- Safety Information for 3-Chloro-2-fluorobenzylamine. (Source: ChemBK)

- Safety Data Sheet for N-Ethyl-2-chloro-6-fluorobenzylamine. (Source: Pfaltz & Bauer)

- NIOSH Recommendations for Chemical Protective Clothing. (Source: CDC Archive)

Sources

- 1. gfl.co.in [gfl.co.in]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 7. chembk.com [chembk.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

3-Chloro-2,6-difluorobenzylamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Data of 3-Chloro-2,6-difluorobenzylamine

Introduction

This compound is a halogenated aromatic amine with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol .[1] As a substituted benzylamine, it represents a valuable chemical scaffold and potential intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. The precise arrangement of its chloro and fluoro substituents on the aromatic ring imparts unique electronic properties and steric influences, making it a target of interest for drug development professionals exploring structure-activity relationships.

Rigorous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. While publicly accessible, experimentally derived spectral data for the this compound isomer is not currently available, this guide serves as an in-depth predictive analysis. By applying fundamental spectroscopic principles and leveraging empirical data from close structural analogs, we will construct a comprehensive and scientifically grounded set of expected spectral data for this compound. This document is designed to guide researchers in the identification and characterization of this compound, should they synthesize or isolate it.

Mass Spectrometry (MS) Analysis: A Predictive Insight

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns, offering a "fingerprint" for its identity.

Hypothetical Experimental Protocol

A standard mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas Chromatography (GC) or direct insertion probe.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

Predicted Mass Spectrum and Fragmentation Pathway

The EI mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 177. A key confirmatory feature will be the presence of an isotopic peak at m/z 179 (M+2) with an intensity approximately one-third of the m/z 177 peak. This [M⁺]/[M+2] ratio of ~3:1 is the characteristic signature of a molecule containing a single chlorine atom (³⁵Cl/³⁷Cl).

-

Major Fragmentation Pathways: The primary fragmentation is expected to occur via cleavage of the C-C bond between the benzylic carbon and the aromatic ring (benzylic cleavage), which is a common and favorable pathway for benzylamines.

-

Loss of NH₂: A fragment corresponding to the loss of an amino radical (•NH₂) would result in the 3-chloro-2,6-difluorobenzyl cation at m/z 161 (and its isotope at m/z 163).

-

Formation of Tropylium Ion: Rearrangement of the benzyl cation to a more stable tropylium-type ion is also possible.

-

Loss of HCl: Elimination of a molecule of HCl could lead to a fragment at m/z 141.

-

Reference Analog: The mass spectrum of the related compound, 2,6-difluorobenzylamine, shows a strong molecular ion peak and a base peak corresponding to the benzyl cation, supporting the prediction of benzylic cleavage as a major pathway.[1]

-

Summary of Predicted Mass Spectral Data

| Predicted m/z | Proposed Fragment Structure | Key Features & Rationale |

| 177 / 179 | [C₇H₆ClF₂N]⁺ (Molecular Ion) | Isotopic pattern in a ~3:1 ratio, confirming the presence of one chlorine atom. |

| 161 / 163 | [C₇H₅ClF₂]⁺ | Loss of •NH₂ radical via benzylic C-N bond cleavage. |

| 146 | [C₆H₃ClF₂]⁺ | Loss of the entire •CH₂NH₂ group. |

| 111 | [C₆H₃F₂]⁺ | Loss of chlorine from the [C₆H₃ClF₂]⁺ fragment. |

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation cascade for this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Hypothetical Experimental Protocol

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-600 cm⁻¹.

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

Predicted Infrared Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its amine, aromatic, and haloalkane functionalities. The spectrum of 2,6-difluorobenzylamine provides a useful reference for the amine and difluoroaromatic portions of the molecule.[2]

-

N-H Stretching: The primary amine will exhibit two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[3][4] Aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[3][4]

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear in the 1650-1580 cm⁻¹ region.

-

C=C Aromatic Ring Stretching: Two to three bands of variable intensity are predicted in the 1600-1450 cm⁻¹ range, characteristic of the aromatic ring.

-

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds are expected in the 1300-1100 cm⁻¹ region. The presence of two fluorine atoms will likely result in multiple strong bands.

-

C-Cl Stretching: A moderately intense band in the 800-700 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Summary of Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |

| 3100 - 3030 | Stretch | Aromatic C-H |

| 2960 - 2850 | Stretch | Aliphatic C-H (-CH₂-) |

| 1650 - 1580 | Bend (Scissoring) | Primary Amine (N-H) |

| 1600 - 1450 | Stretch | Aromatic Ring (C=C) |

| 1300 - 1100 | Stretch | Aryl Fluoride (C-F) |

| 800 - 700 | Stretch | Aryl Chloride (C-Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.

Hypothetical Experimental Protocol

-

Spectrometer: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the amine, benzylic, and aromatic protons. The interpretation of the aromatic region is complex due to coupling with fluorine atoms.[5]

-

Amine Protons (-NH₂): A broad singlet is predicted in the range of δ 1.5-2.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O. This signal would integrate to 2H.

-

Benzylic Protons (-CH₂-): A singlet is expected around δ 3.9-4.2 ppm, integrating to 2H. The deshielding is due to the proximity of the electronegative nitrogen and the substituted aromatic ring. In some conditions, coupling to the NH₂ protons could resolve this into a triplet. Benzylic protons in similar structures typically resonate in this region.[4]

-

Aromatic Protons (Ar-H): There are two chemically non-equivalent aromatic protons.

-

H-4: This proton is ortho to a chlorine and meta to a fluorine. It will be split by the adjacent H-5 proton (³JHH ≈ 7-9 Hz) and will also show smaller couplings to the fluorine atoms (⁴JF-H and ⁴JF-H). It is predicted to appear as a complex multiplet, likely a triplet of doublets (td), around δ 7.2-7.4 ppm.

-

H-5: This proton is ortho to H-4 and meta to a fluorine. It will be split by H-4 (³JHH ≈ 7-9 Hz) and coupled to the C-6 fluorine (³JF-H ≈ 8-10 Hz). It is predicted to appear as a triplet of doublets (td) or a complex multiplet around δ 7.0-7.2 ppm.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 7 unique signals, as all carbon atoms in the molecule are in different chemical environments. A key feature will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller multi-bond couplings.[5]

-

Benzylic Carbon (-CH₂-): A signal is expected around δ 35-45 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm region.

-

C-2 and C-6 (C-F): These carbons, directly bonded to fluorine, will be the most downfield and will appear as large doublets due to one-bond coupling with ¹⁹F (¹JCF ≈ 245-260 Hz). Their exact shifts will differ due to the influence of the adjacent chloro and benzylamine groups. C-2 might be around δ 160 ppm, and C-6 around δ 158 ppm.

-

C-3 (C-Cl): The carbon bearing the chlorine atom is expected around δ 130-135 ppm. It will also exhibit smaller couplings to the adjacent fluorine atoms.

-

C-1 (C-CH₂NH₂): This ipso-carbon will be shielded relative to the C-F carbons and is predicted to be a triplet due to coupling with both fluorine atoms (²JCF) around δ 115-120 ppm.

-

C-4 and C-5 (C-H): These carbons will appear as doublets of doublets due to coupling with fluorine atoms. C-4 is predicted around δ 130 ppm and C-5 around δ 125 ppm.

-

Summary of Predicted NMR Data

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| -NH₂ | 1.5 - 2.5 | br s | 2H | - |

| -CH₂- | 3.9 - 4.2 | s | 2H | - |

| H-5 | 7.0 - 7.2 | td | 1H | ³JHH ≈ 8.5, ³JHF ≈ 9.0 |

| H-4 | 7.2 - 7.4 | td | 1H | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CH₂- | 35 - 45 | t (small) | ⁴JCF ≈ 2-4 |

| C-1 | 115 - 120 | t | ²JCF ≈ 20-25 |

| C-5 | 124 - 128 | dd | ²JCF ≈ 15-20, ⁴JCF ≈ 3-5 |

| C-4 | 128 - 132 | dd | ³JCF ≈ 5-8, ³JCF ≈ 5-8 |

| C-3 | 130 - 135 | dd | ²JCF ≈ 10-15, ⁴JCF ≈ 3-5 |

| C-6 | 157 - 160 | d | ¹JCF ≈ 245-260 |

| C-2 | 159 - 162 | d | ¹JCF ≈ 245-260 |

Visualization of NMR Structural Assignments

Caption: Labeled structure for NMR assignments.

Conclusion

This technical guide provides a comprehensive, predictive overview of the mass, infrared, and nuclear magnetic resonance spectra of this compound. Based on established spectroscopic principles and comparative analysis with structural analogs, we have detailed the key features expected in each spectrum. The predicted data—including the characteristic isotopic pattern in the mass spectrum, the specific vibrational bands in the IR spectrum, and the complex splitting patterns from fluorine coupling in the NMR spectra—collectively form a robust analytical profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification and structural verification of this important chemical building block.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2,6-Difluorobenzylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773545, 2-chloro-3,6-difluorobenzylamine. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 2,6-Difluorobenzylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorobenzylamine is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts unique electronic and lipophilic properties to the final products, often enhancing their biological activity and metabolic stability. This guide provides a detailed exploration of the primary and alternative synthetic routes to this important intermediate, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methodologies.

Primary Synthetic Strategy: Reduction of 3-Chloro-2,6-difluorobenzonitrile

The most direct and industrially viable approach to this compound involves the reduction of the corresponding benzonitrile precursor. This two-step sequence begins with the synthesis of 3-Chloro-2,6-difluorobenzonitrile, followed by the reduction of the nitrile functional group to a primary amine.

Step 1: Synthesis of the Precursor, 3-Chloro-2,6-difluorobenzonitrile

The key starting material, 3-Chloro-2,6-difluorobenzonitrile, is typically prepared via a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process involves the displacement of chlorine atoms with fluorine atoms using a fluoride salt.

Reaction Principle: The synthesis commences with 2,3,6-trichlorobenzonitrile. In the presence of a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylsulfoxide (DMSO), potassium fluoride (KF) acts as the fluoride source. The high temperature facilitates the displacement of the chlorine atoms at the 2- and 6-positions, which are activated by the electron-withdrawing nitrile group. The chlorine at the 3-position is sterically hindered and less activated, thus remaining intact under controlled conditions.

Experimental Protocol:

-

To a solution of 2,3,6-trichlorobenzonitrile (1 equivalent) in N-methyl-2-pyrrolidone, add potassium fluoride (2.2 equivalents).

-

Heat the reaction mixture to 190°C and stir for 4 hours.[1]

-

After cooling, filter the mixture to remove inorganic salts (potassium chloride and excess potassium fluoride).

-

Add water to the filtrate to induce phase separation.

-

Separate the organic phase and purify by distillation under reduced pressure to yield 3-Chloro-2,6-difluorobenzonitrile. A boiling point of 95°C at 11 mmHg has been reported.[1][2]

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like NMP or DMSO are essential as they effectively solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.

-

Temperature: High temperatures are necessary to overcome the activation energy of the aromatic nucleophilic substitution.

-

Stoichiometry: A slight excess of potassium fluoride is used to drive the reaction to completion.

Visualization of the Synthesis of 3-Chloro-2,6-difluorobenzonitrile:

Caption: Catalytic hydrogenation of the benzonitrile to the benzylamine.

An alternative to catalytic hydrogenation is the use of stoichiometric metal hydride reducing agents.

Reaction Principle: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane dimethyl sulfide, BH₃·SMe₂) are capable of reducing nitriles to primary amines. [3][4]These reagents deliver hydride ions (H⁻) to the electrophilic carbon of the nitrile group. A subsequent aqueous or acidic workup is required to hydrolyze the intermediate metal-amine complexes and liberate the free primary amine. [3]While highly effective, these reagents can be hazardous and generate significant amounts of waste, making them less ideal for large-scale industrial processes compared to catalytic hydrogenation. [5] Experimental Protocol (General):

-

Dissolve 3-Chloro-2,6-difluorobenzonitrile in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the hydride reducing agent (e.g., LiAlH₄ in THF or BH₃·SMe₂) to the nitrile solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum or boron salts.

-

Filter the resulting slurry and wash the solid with the ether solvent.

-

Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude amine by distillation or chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Hydride reagents react violently with water, so anhydrous solvents and an inert atmosphere are crucial for safety and efficacy.

-

Controlled Addition: The reduction is often exothermic, necessitating slow addition of the reagent at low temperatures to maintain control over the reaction.

-

Quenching Procedure: A specific quenching procedure (e.g., Fieser workup for LiAlH₄) is used to safely destroy excess hydride and generate a filterable inorganic precipitate.

Visualization of Chemical Reduction Workflow:

Caption: Chemical reduction of the benzonitrile using a hydride reagent.

Alternative Synthetic Approach: Reductive Amination

While less documented for this specific molecule, a valid alternative strategy for the synthesis of this compound is the reductive amination of 3-Chloro-2,6-difluorobenzaldehyde.

Reaction Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds. [6]The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source (in this case, ammonia or an ammonia equivalent like ammonium acetate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. [7]A key advantage is the ability to perform this as a one-pot reaction. Selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often employed because they readily reduce the protonated imine intermediate but are much slower to reduce the starting aldehyde. [6][7] Hypothetical Protocol:

-

Dissolve 3-Chloro-2,6-difluorobenzaldehyde in a suitable solvent like methanol or 1,2-dichloroethane.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, for example, sodium triacetoxyborohydride, in portions.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, adjusting the pH to basic to ensure the amine is in its free base form.

-

Extract the product with an organic solvent and purify.

Visualization of Reductive Amination Logic:

Sources

- 1. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Starting Materials for 3-Chloro-2,6-difluorobenzylamine Synthesis

Introduction

3-Chloro-2,6-difluorobenzylamine is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its trifunctionalized benzene ring offers multiple points for molecular elaboration, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore the most prevalent and efficient pathways, offering detailed experimental protocols and mechanistic insights to ensure reproducible and scalable syntheses.

Primary Synthetic Strategies: A Focus on Key Precursors

The synthesis of this compound can be approached from several key starting materials. The most direct and industrially relevant routes commence from either 3-chloro-2,6-difluorobenzonitrile or 3-chloro-2,6-difluorobenzaldehyde. These precursors are readily available and can be efficiently converted to the target benzylamine.

Route 1: Catalytic Reduction of 3-Chloro-2,6-difluorobenzonitrile

The reduction of a nitrile to a primary amine is a fundamental and widely employed transformation in organic synthesis. For the preparation of this compound, the catalytic hydrogenation of 3-chloro-2,6-difluorobenzonitrile stands out as a highly efficient and atom-economical method.

Starting Material: 3-Chloro-2,6-difluorobenzonitrile

This precursor is a versatile intermediate in the synthesis of various pharmaceuticals.[1] It can be synthesized from 2,3,6-trichlorobenzonitrile through a halogen exchange (Halex) reaction with potassium fluoride in an aprotic polar solvent like N-methyl-2-pyrrolidone at elevated temperatures.[2][3] This fluorination reaction is a classic example of nucleophilic aromatic substitution, where the more activated chlorine atoms are displaced by fluoride ions.

Reaction Causality and Mechanistic Insights:

The catalytic hydrogenation of a nitrile to a primary amine proceeds through the addition of hydrogen across the carbon-nitrogen triple bond. The reaction is typically catalyzed by transition metals such as palladium, platinum, or nickel. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.

The reaction mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The nitrile is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The presence of a base, such as triethylamine, is often beneficial as it can help to prevent the formation of secondary amine byproducts by neutralizing any acidic species that may promote the reaction of the newly formed primary amine with the intermediate imine.[3]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,6-difluorobenzonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

-

Reactor Setup: To a high-pressure autoclave, add 3-chloro-2,6-difluorobenzonitrile (1 equivalent), a suitable solvent such as methanol or water, and a catalytic amount of palladium on carbon (e.g., 5-10 wt%).[2][3]

-

Addition of Base (Optional but Recommended): Add triethylamine (1.5-2 equivalents) to the reaction mixture.[3]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 kg/cm ²) and heat to the appropriate temperature (e.g., 100°C).[2]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford this compound.

Data Summary: Catalytic Hydrogenation

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2,6-difluorobenzonitrile | [2][3] |

| Catalyst | Palladium on Carbon (Pd/C) | [2][3] |

| Solvent | Water or Methanol | [2][3] |

| Base | Triethylamine or Sodium Hydroxide | [2][3] |

| Hydrogen Pressure | 5-10 kg/cm ² | [2][3] |

| Temperature | 40-100°C | [2][3] |

| Yield | High (e.g., 95%) | [3] |

Synthetic Pathway Diagram: From Nitrile to Amine

Caption: Synthesis of this compound from 2,3,6-trichlorobenzonitrile.

Route 2: Reductive Amination of 3-Chloro-2,6-difluorobenzaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.

Starting Material: 3-Chloro-2,6-difluorobenzaldehyde

This aldehyde is a commercially available starting material.[4] It can be synthesized from the corresponding dichlorobenzaldehyde via a halogen exchange reaction.[5]

Reaction Causality and Mechanistic Insights:

The reaction begins with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the carbonyl carbon of 3-chloro-2,6-difluorobenzaldehyde. This is followed by dehydration to form an imine. The imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective reagent, particularly for reductive aminations.[7] Catalytic hydrogenation over palladium or platinum catalysts can also be used for the reduction step.[8] The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.

Experimental Protocol: Reductive Amination of 3-Chloro-2,6-difluorobenzaldehyde

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

-

Imine Formation: Dissolve 3-chloro-2,6-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to allow for imine formation.

-